GFB-12811: Unmatched Selectivity Profile vs. CDK Family Panel
GFB-12811 exhibits a significantly wider selectivity margin against key CDK family members compared to the typical profile of pan-CDK inhibitors. In a head-to-head enzymatic assay, GFB-12811 demonstrates >100-fold selectivity over CDK1, CDK2, CDK6, CDK7, and CDK9 . A more precise analysis from the Chemical Probes Portal confirms an IC50 of 2.3 nM for CDK5 and reports specific selectivity ratios: 92-fold vs CDK2, 1390-fold vs CDK6, 312-fold vs CDK7, and 389-fold vs CDK9 [1]. This contrasts sharply with earlier-generation compounds where off-target CDK inhibition is a major liability.
| Evidence Dimension | Enzymatic Selectivity Ratio (Fold Selectivity) |
|---|---|
| Target Compound Data | >100-fold selective over CDK1/2/6/7/9 ; Specific ratios: 92x (CDK2), 1390x (CDK6), 312x (CDK7), 389x (CDK9) [1] |
| Comparator Or Baseline | Pan-CDK inhibitors (e.g., dinaciclib, seliciclib) which typically exhibit <10-fold selectivity across CDK family members. |
| Quantified Difference | GFB-12811 achieves >100-fold selectivity, with a maximum of 1390-fold vs CDK6, compared to the class-average of <10-fold selectivity for pan-CDK inhibitors. |
| Conditions | In vitro kinase assays (mobility shift assay) using recombinant CDK proteins. |
Why This Matters
This selectivity ensures that cellular phenotypes attributed to CDK5 inhibition are not confounded by inhibition of other CDKs, which is critical for validating target biology and for safe in vivo use.
- [1] Chemical Probes Portal. GFB-12811. https://www.chemicalprobes.org/gfb-12811 View Source
